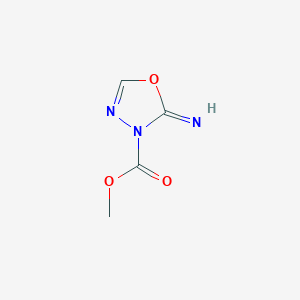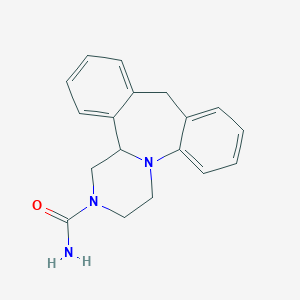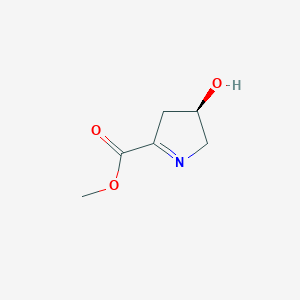
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic organic compound with a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol.
作用機序
The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) is not fully understood. However, studies have suggested that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of inflammatory mediators such as prostaglandins. It may also act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) has anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant activity and to protect cells from oxidative stress. In addition, it has been investigated for its potential to inhibit the growth of cancer cells.
実験室実験の利点と制限
One advantage of using 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) in lab experiments is its potential as a building block in the synthesis of natural products and pharmaceuticals. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for research on 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI). One direction is to further investigate its potential as an anti-inflammatory and analgesic agent, particularly in the treatment of chronic pain and inflammatory diseases such as arthritis. Another direction is to explore its potential as a ligand in metal-catalyzed reactions, which could lead to the development of new synthetic methods for the production of complex molecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications.
合成法
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) can be synthesized using a variety of methods, including the reaction of 1,4-dihydropyridine with methyl vinyl ketone in the presence of a Lewis acid catalyst. Another method involves the reaction of diethyl oxalate with 2-(2-oxoethyl)pyrrole in the presence of a base catalyst. The synthesis method chosen depends on the desired yield, purity, and scalability of the compound.
科学的研究の応用
2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI) has potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use as a building block in the synthesis of natural products and pharmaceuticals. In addition, it has been studied for its potential use as a ligand in metal-catalyzed reactions.
特性
IUPAC Name |
methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHHHUNRVBDENF-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NC[C@@H](C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

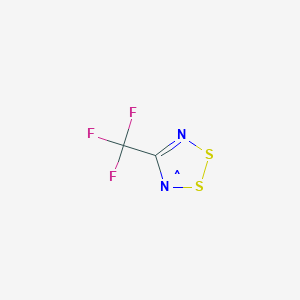

![3-(4-Fluorophenyl)pyrido[3,4-e][1,2,4]triazine](/img/structure/B55794.png)


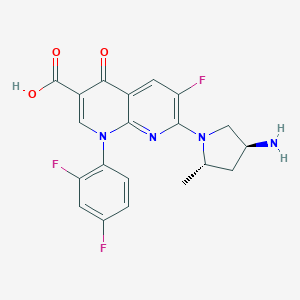

![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)
